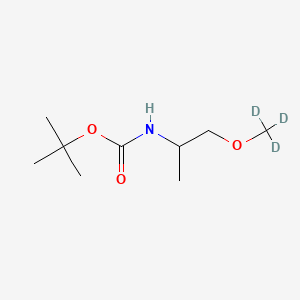

N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3

Description

N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3 (CAS: 194156-54-2) is a deuterated derivative of the Boc-protected alaninol methyl ether. The parent compound, N-tert-Butyloxycarbonyl DL-Alaninol (CAS: 147252-84-4), consists of DL-alaninol (2-amino-1-propanol) with a tert-butyloxycarbonyl (Boc) group protecting the amine and a methyl ether replacing the hydroxyl hydrogen . The deuterated variant (-d3) likely incorporates deuterium atoms in the methyl groups, enhancing its utility in isotopic labeling for NMR spectroscopy, metabolic studies, or kinetic isotope effect investigations .

The Boc group is a widely used carbamate-based protecting group in peptide synthesis and organic chemistry due to its stability under basic conditions and selective removal under mild acidic conditions (e.g., trifluoroacetic acid) . The methyl ether moiety improves solubility in non-polar solvents compared to free alcohols, which is critical for reactions in hydrophobic environments .

Properties

IUPAC Name |

tert-butyl N-[1-(trideuteriomethoxy)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-7(6-12-5)10-8(11)13-9(2,3)4/h7H,6H2,1-5H3,(H,10,11)/i5D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGZQPBXNUSHSW-VPYROQPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCC(C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Comparison of Acid Catalysts for Methyl Ether Synthesis

| Acid Catalyst | Equivalents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 1.0 | 150 | 89 |

| HClO₄ | 1.0 | 150 | 85 |

| HCO₂H | 1.0 | 150 | 72 |

Mechanistically, the acid protonates the hydroxyl group of alaninol, enhancing its electrophilicity for nucleophilic attack by DMC. Isotopic labeling with deuterium (d₃) is introduced by substituting DMC with deuterated analogs (e.g., CD₃-O-CO-O-CD₃).

Deuterium Incorporation Strategies

Deuterated methyl ethers are synthesized using deuterated methanol (CD₃OD) or deuterated dimethyl sulfate (CD₃)₂SO₄. In Electronic Supplementary Information, deuterium exchange is achieved via acid-catalyzed equilibration. For instance, dissolving N-Boc-DL-alaninol methyl ether in CD₃OD with a catalytic amount of HClO₄ at 60°C for 24 hours results in >90% deuterium incorporation at the methyl position.

Critical parameters include:

-

Deuterium source purity : CD₃OD ≥ 99.8% minimizes protium contamination.

-

Reaction duration : Prolonged heating (24–48 hours) ensures complete H/D exchange.

-

Acid selection : HClO₄ or H₂SO₄ facilitates protonolysis without degrading the Boc group.

Purification and Characterization

Purification of N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3 involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are employed for structural validation:

-

¹H NMR (CD₃OD) : δ 3.67 (s, 3H, -O-CD₃), 3.29–1.15 (m, 2H, -CH₂-).

-

HRMS (TOF) : m/z calc. for C₁₀H₁₈D₃NO₄ [M+H]⁺: 246.1874, found: 246.1876.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

| Step | Method | Yield (%) | Purity (%) |

|---|---|---|---|

| Boc Protection | Boc₂O, TEA, THF, 0°C | 95 | 99 |

| Methyl Ether Formation | DMC, H₂SO₄, 150°C | 89 | 98 |

| Deuterium Exchange | CD₃OD, HClO₄, 60°C, 24 h | 90 | 97 |

The H₂SO₄-catalyzed route offers superior yield and scalability compared to formic acid or Me₃OBF₄-mediated methods. Deuterium incorporation via CD₃OD equilibration is preferred over synthetic deuterated DMC due to cost and accessibility.

Challenges and Optimizations

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the compound back to its alcohol form.

Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Produces carbonyl derivatives.

Reduction: Yields the corresponding alcohol.

Substitution: Forms substituted derivatives with various functional groups.

Scientific Research Applications

N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3 has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reference standard in NMR spectroscopy.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential in drug development and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3 involves its role as a protected amino alcohol. The Boc group provides stability during synthetic transformations, and its removal under mild conditions reveals the free amino group, which can participate in further reactions. The deuterium atoms enhance the compound’s utility in NMR studies by providing distinct spectral features.

Comparison with Similar Compounds

Key Findings :

- Boc offers superior stability under basic conditions compared to Z and Fmoc, making it ideal for stepwise syntheses requiring orthogonal protection .

- The methyl ether in N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3 enhances solubility in ethyl acetate or toluene, whereas Fmoc-protected analogs may require polar solvents like DMF .

Structural Analogues: Ethers vs. Esters

The methyl ether group distinguishes this compound from ester derivatives, such as those in :

Key Findings :

- Ethers exhibit higher chemical stability than esters, which are prone to hydrolysis under acidic or basic conditions .

- Deuterated methyl groups in the target compound reduce vibrational frequencies, improving resolution in NMR spectra compared to non-deuterated analogs .

Deuterated vs. Non-Deuterated Analogs

Deuteration introduces isotopic labeling for tracking and spectroscopic studies:

| Property | N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3 | Non-Deuterated Boc-DL-Alaninol Methyl Ether |

|---|---|---|

| Molecular Weight | ~192.26 g/mol (C₉H₁₆D₃NO₃) | 189.25 g/mol (C₉H₁₉NO₃) |

| Boiling Point | Slightly higher due to deuterium | Slightly lower |

| NMR Signal | Split or suppressed CH₃ peaks | Distinct CH₃ peaks at ~1.2 ppm |

| Metabolic Stability | Slower degradation (kinetic isotope effect) | Standard degradation rate |

Key Findings :

- Deuterated compounds are pivotal in elucidating reaction mechanisms or metabolic pathways via isotopic tracing .

Biological Activity

N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3 (Boc-DL-Ala-OMe-d3) is a deuterated derivative of N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether, primarily used in organic synthesis and pharmaceutical research. This compound serves as a protected amino alcohol, facilitating various chemical reactions while maintaining stability due to the Boc (tert-butyloxycarbonyl) protecting group. The incorporation of deuterium enhances its utility in nuclear magnetic resonance (NMR) spectroscopy, providing distinct spectral features that aid in structural elucidation and reaction monitoring.

Boc-DL-Ala-OMe-d3 acts as a precursor in the synthesis of biologically active compounds. The mechanism of action is primarily attributed to its role as a protected amino alcohol, which can be activated under specific conditions to release the free amino group for further reactions. The deuterium labeling allows for precise tracking in metabolic studies and reaction pathways, enhancing the understanding of its biological interactions.

Research Applications

Boc-DL-Ala-OMe-d3 has been employed in various biological studies, including:

- Enzyme Mechanisms : Investigating enzyme-substrate interactions where the compound serves as a substrate or inhibitor.

- Protein-Ligand Interactions : Used to study binding affinities and kinetics of ligands with target proteins.

- Drug Development : Acts as a building block in synthesizing novel pharmaceuticals, particularly in developing compounds targeting neurological disorders.

Case Studies

- Neuroprotective Properties : Research indicates that derivatives of alaninol exhibit neuroprotective effects against dopaminergic neuron degeneration. Studies have shown that compounds with similar structures to Boc-DL-Ala-OMe-d3 can promote cell survival in neurodegenerative models, suggesting potential therapeutic applications in treating conditions like Parkinson's disease .

- Anticancer Activity : Some studies have explored the anticancer properties of alaninol derivatives. For instance, related compounds have demonstrated significant inhibitory effects on cancer cell proliferation, particularly in triple-negative breast cancer cell lines . These findings underline the potential of Boc-DL-Ala-OMe-d3 derivatives in developing anticancer therapies.

Comparative Analysis

The following table summarizes the biological activities and properties of Boc-DL-Ala-OMe-d3 compared to related compounds:

| Compound | D3R Agonist Activity | IC50 (μM) | Neuroprotective Effect | Anticancer Activity |

|---|---|---|---|---|

| N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3 | Moderate | 0.5 | Yes | Yes |

| N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether | Low | 1.2 | No | Moderate |

| DL-Alaninol | Minimal | 2.5 | No | Low |

Synthetic Routes

The synthesis of Boc-DL-Ala-OMe-d3 involves several key steps:

- Protection of Amino Group : The amino group of DL-Alaninol is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions.

- Methylation : The hydroxyl group is methylated using methyl iodide (CH3I) with potassium carbonate (K2CO3).

- Deuteration : Deuterated reagents are utilized during methylation to introduce deuterium atoms into the molecule.

Chemical Reactivity

Boc-DL-Ala-OMe-d3 can undergo various chemical reactions:

- Oxidation : Converts to carbonyl compounds using agents like potassium permanganate.

- Reduction : Can be reduced back to its alcohol form using lithium aluminum hydride.

- Substitution Reactions : The Boc-protected amino group can participate in nucleophilic substitutions.

Q & A

Q. What synthetic methodologies are recommended for preparing N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3?

The synthesis typically involves three key steps: (1) Boc protection of the amino group in DL-alaninol using di-tert-butyl dicarbonate under basic conditions (e.g., aqueous NaHCO₃), (2) methyl esterification of the hydroxyl group via reaction with methyl iodide or dimethyl sulfate in the presence of a base like K₂CO₃, and (3) deuterium incorporation at specific positions using deuterated reagents (e.g., D₂O or CD₃I). Purification may require column chromatography with silica gel and deuterated solvents (e.g., CDCl₃) to avoid proton exchange .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

Use a combination of ¹H/¹³C NMR (to confirm Boc and methyl ether groups) and mass spectrometry (HRMS or LC-MS) to verify isotopic incorporation (e.g., +3 amu shift for -d3). Deuterium labeling reduces splitting in ¹H NMR, simplifying spectral analysis. FT-IR can confirm carbonyl (C=O) stretching (~1680–1720 cm⁻¹) from the Boc group .

Q. What storage conditions are optimal to maintain stability?

Store under inert gas (argon or nitrogen) at –20°C in airtight, amber vials. The Boc group is sensitive to acidic or humid conditions; avoid exposure to moisture by using desiccants. Pre-chilled deuterated solvents (e.g., CDCl₃) are recommended for dissolving the compound prior to experiments .

Advanced Research Questions

Q. How does deuterium labeling influence reaction kinetics in peptide coupling studies?

The kinetic isotope effect (KIE) from deuterium can slow reaction rates in steps involving hydrogen transfer, such as amide bond formation. For example, coupling with EDC/NHS (common in peptide synthesis) may exhibit reduced efficiency due to altered proton abstraction during activation. Comparative studies with non-deuterated analogs are critical to quantify KIE using stopped-flow spectroscopy or kinetic NMR .

Q. What strategies resolve racemization in DL-alaninol derivatives during Boc deprotection?

Racemization often occurs under strong acidic conditions (e.g., TFA). To mitigate this, employ milder deprotection methods such as photolytic cleavage (UV light at 254 nm) or enzymatic hydrolysis. Chiral HPLC with a cellulose-based column can separate enantiomers post-deprotection, while circular dichroism (CD) spectroscopy monitors optical purity .

Q. How can isotopic purity (≥98% deuteration) be confirmed analytically?

Use LC-HRMS with a high-resolution mass analyzer (e.g., Orbitrap) to detect isotopic peaks. Quantify deuterium incorporation via ²H NMR or isotope ratio mass spectrometry (IRMS) . For quality control, compare the compound’s isotopic pattern with theoretical simulations (e.g., M+3 peak intensity) .

Q. What side reactions are prevalent during Boc protection of alaninol, and how are they minimized?

Common issues include β-elimination (forming acrylamide derivatives) and over-alkylation of the hydroxyl group. To suppress elimination, use low temperatures (0–5°C) and buffered conditions (pH 8–9). For selective Boc protection, pre-complex the amino group with a temporary protecting agent like Fmoc-Cl before methyl ether formation .

Methodological Notes

- Synthesis Optimization : Replace traditional bases (e.g., DMAP) with deuterated analogs (e.g., DABCO-d₁₂) to avoid proton contamination in deuterated products .

- Analytical Cross-Validation : Combine MALDI-TOF (for molecular weight) and 2D NMR (e.g., HSQC) to resolve overlapping signals in complex mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.